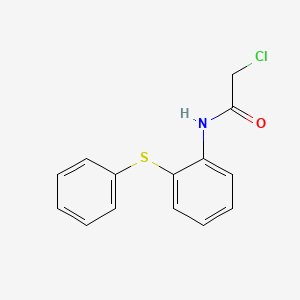

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide

CAS No.: 22504-08-1

Cat. No.: VC2424168

Molecular Formula: C14H12ClNOS

Molecular Weight: 277.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22504-08-1 |

|---|---|

| Molecular Formula | C14H12ClNOS |

| Molecular Weight | 277.8 g/mol |

| IUPAC Name | 2-chloro-N-(2-phenylsulfanylphenyl)acetamide |

| Standard InChI | InChI=1S/C14H12ClNOS/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

| Standard InChI Key | NSQCHYBQXPMOKS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCl |

| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCl |

Introduction

Chemical Identity and Basic Properties

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide, identified by CAS number 22504-08-1, is characterized by a molecular formula of C14H12ClNOS and a molecular weight of 277.8 g/mol. It is also known by several synonyms including 2-chloro-N-(2-phenylsulfanylphenyl)acetamide and 2-Chloro-N-[2-(phenylthio)phenyl]acetamide . The compound's IUPAC name is 2-chloro-N-(2-phenylsulfanylphenyl)acetamide, reflecting its structural composition of a chloroacetamide group attached to a 2-phenylsulfanyl-phenyl moiety .

Identification Parameters

The compound is uniquely identified through several standardized parameters that enable precise recognition in chemical databases and research literature:

| Parameter | Value |

|---|---|

| CAS Number | 22504-08-1 |

| Molecular Formula | C14H12ClNOS |

| Molecular Weight | 277.8 g/mol |

| IUPAC Name | 2-chloro-N-(2-phenylsulfanylphenyl)acetamide |

| Standard InChI | InChI=1S/C14H12ClNOS/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

| Standard InChIKey | NSQCHYBQXPMOKS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCl |

Structural Features and Chemical Properties

Molecular Structure

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide possesses a distinctive structure characterized by three primary functional components: a chloro group, a phenylsulfanyl group, and an acetamide group. The molecule features a 2-phenylsulfanyl-phenyl moiety connected to a chloroacetamide group via an amide bond. This configuration contributes to its unique chemical behavior and potential applications in various research fields .

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems:

| Property | Value |

|---|---|

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 54.4 Ų |

| Exact Mass | 277.0328129 Da |

| Monoisotopic Mass | 277.0328129 Da |

| Complexity | 269 |

| Heavy Atom Count | 18 |

| Formal Charge | 0 |

The moderately high XLogP3-AA value of 3.8 indicates relatively good lipophilicity, suggesting potential membrane permeability that could be favorable for certain biological applications . The compound's limited hydrogen bond donor (1) and acceptor (2) counts, combined with its moderate polar surface area (54.4 Ų), further suggest potential for membrane permeability while maintaining sufficient water solubility for biological interactions .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide typically employs one of several established synthetic routes, with the most common method involving the reaction of 2-phenylsulfanyl aniline with chloroacetyl chloride .

A well-documented synthetic approach involves:

-

Starting with 2-phenylsulfanyl aniline as the primary substrate

-

Reacting it with chloroacetyl chloride under controlled conditions

-

Using a base (commonly triethylamine) to neutralize the hydrochloric acid formed during the reaction

Specific Reaction Conditions

One validated microwave-assisted synthesis method offers high yields and efficiency:

-

Prepare a solution of 10H-phenothiazine (2.62 mmol) in dry toluene (5 mL)

-

Add the corresponding acyl chloride (0.5 mL; 6.2 mmol) dropwise

-

Irradiate with microwave radiation (500 Watts) for 10 minutes

-

Wash with 5% NaOH solution (2 × 5 mL)

-

Dry the organic phase with anhydrous Na2SO4

This microwave-assisted method has been reported to achieve yields as high as 91%, representing an efficient approach to synthesizing this compound . The use of microwave irradiation significantly reduces reaction time compared to conventional heating methods, making this approach particularly valuable for laboratory-scale synthesis.

Chemical Reactivity

Types of Reactions

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide can participate in various chemical reactions, primarily due to its reactive functional groups:

Nucleophilic Substitution

The chloro group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and azides. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, resulting in the displacement of the chloride ion.

Oxidation Reactions

The phenylsulfanyl group is susceptible to oxidation, potentially forming sulfoxides or sulfones depending on the oxidizing agent and reaction conditions employed. This oxidation can be selectively controlled to target the sulfur atom while preserving other functional groups within the molecule.

Reduction Processes

The acetamide functionality can undergo reduction to form corresponding amines, particularly when treated with strong reducing agents. This transformation alters the hydrogen-bonding capabilities of the molecule, potentially influencing its interaction with biological targets.

Common Reagents and Conditions

The reactivity of 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide with different reagents is summarized in the following table:

| Reaction Type | Common Reagents | Typical Conditions | Expected Products |

|---|---|---|---|

| Nucleophilic Substitution | Sodium azide, Potassium thiocyanate | Polar aprotic solvents (DMF), 50-80°C | Substituted acetamides |

| Oxidation | Hydrogen peroxide, m-Chloroperbenzoic acid | Dichloromethane, 0-25°C | Sulfoxides, Sulfones |

| Reduction | Lithium aluminum hydride, Borane-THF complex | THF, 0°C to reflux | Primary or secondary amines |

These reactions provide pathways for further functionalization of the compound, expanding its potential applications in chemical research and drug development.

Research Applications

Medicinal Chemistry Applications

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide has significant value in medicinal chemistry research, primarily serving as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential. The compound's structural elements, particularly the reactive chloroacetamide group, provide a versatile handle for further modifications to develop bioactive molecules.

Research indicates that compounds containing similar structural motifs have been investigated for various biological activities, including:

-

Enzyme inhibition properties

-

Receptor modulation capabilities

-

Potential antimicrobial activities

The compound's ability to participate in precise chemical modifications makes it particularly valuable in the development of structure-activity relationship studies in drug discovery programs.

Material Science Applications

Beyond medicinal chemistry, 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide has been explored for potential applications in material science, particularly in the development of advanced materials with specific electronic or optical properties. The compound's structural features may contribute to unique intermolecular interactions that influence material characteristics.

Biological Studies

In biological research, the compound has applications in the study of enzyme inhibition and protein-ligand interactions. Its well-defined structure and functional groups enable researchers to investigate molecular recognition processes and binding mechanisms relevant to drug development and chemical biology.

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

These hazard classifications necessitate appropriate handling procedures and safety precautions when working with this compound .

Comparison with Related Compounds

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide shares structural similarities with several related compounds, yet possesses unique characteristics that distinguish it from its analogs. The table below compares its properties with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide | 22504-08-1 | C14H12ClNOS | 277.8 | Reference compound |

| 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide | 436094-41-6 | C14H13ClN2OS | 292.8 | Contains amino group on phenylsulfanyl moiety |

| 2-chloro-N-(2-(methylsulfanyl)phenyl)acetamide | 90562-45-1 | C9H10ClNOS | 215.7 | Contains methylsulfanyl instead of phenylsulfanyl group |

| N-phenyl-2-(phenylsulfanyl)acetamide | (Not provided) | C14H13NOS | 243.3 | Lacks chloro group |

This comparison highlights the structural diversity within this family of compounds, with variations primarily in the substituents attached to the core structure . These structural differences likely influence their respective chemical reactivity, physical properties, and potential biological activities.

Future Research Directions

Research on 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide continues to evolve, with several promising directions for future investigation:

Advanced Synthetic Methodologies

Development of more efficient, environmentally friendly synthetic routes represents an important research direction. Exploration of alternative catalysts, solvent-free conditions, and continuous flow chemistry could enhance the accessibility and sustainability of producing this compound .

Expanded Biological Activity Profiling

Comprehensive screening of the compound and its derivatives against various biological targets could reveal new therapeutic applications. Structure-activity relationship studies might identify optimized analogs with enhanced potency or selectivity for specific biological targets.

Material Science Applications

Further investigation into the compound's potential in developing novel materials with unique electronic, optical, or mechanical properties could open new avenues for application in advanced technologies.

Computational Studies

Molecular modeling and computational chemistry approaches could provide deeper insights into the compound's reactivity patterns, binding modes with biological targets, and structure-property relationships, guiding rational design of derivatives with tailored properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume